N-cyclohexyl-1-methyl-5-pyrrol-1-ylpyrazole-4-carboxamide
CAS No.:
Cat. No.: VC10477963
Molecular Formula: C15H20N4O
Molecular Weight: 272.35 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H20N4O |
|---|---|
| Molecular Weight | 272.35 g/mol |
| IUPAC Name | N-cyclohexyl-1-methyl-5-pyrrol-1-ylpyrazole-4-carboxamide |
| Standard InChI | InChI=1S/C15H20N4O/c1-18-15(19-9-5-6-10-19)13(11-16-18)14(20)17-12-7-3-2-4-8-12/h5-6,9-12H,2-4,7-8H2,1H3,(H,17,20) |
| Standard InChI Key | YWCYZWWEBSCVRV-UHFFFAOYSA-N |
| SMILES | CN1C(=C(C=N1)C(=O)NC2CCCCC2)N3C=CC=C3 |
| Canonical SMILES | CN1C(=C(C=N1)C(=O)NC2CCCCC2)N3C=CC=C3 |
Introduction
Chemical Structure and Molecular Properties
Structural Characterization
N-Cyclohexyl-1-methyl-5-pyrrol-1-ylpyrazole-4-carboxamide features a pyrazole core substituted at the 1-position with a methyl group, at the 4-position with a carboxamide group linked to a cyclohexyl ring, and at the 5-position with a pyrrole ring. The IUPAC name, 1-cyclohexyl-N-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide, reflects this arrangement. Key structural identifiers include:
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SMILES Notation:
CN1C(=C(C=N1)C(=O)NC2CCCCC2)N3C=CC=C3 -
InChI Key:
YWCYZWWEBSCVRV-UHFFFAOYSA-N
The presence of the pyrrole ring introduces aromaticity and potential π-π stacking interactions, while the cyclohexyl group contributes to lipophilicity, influencing solubility and membrane permeability .
Table 1: Molecular Properties of N-Cyclohexyl-1-Methyl-5-Pyrrol-1-ylpyrazole-4-Carboxamide
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 272.35 g/mol |
| XLogP3-AA | 2.7 (estimated) |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 4 |
Synthesis and Optimization
Synthetic Routes
The synthesis of pyrazole derivatives typically involves multi-step reactions, as exemplified by patents describing the preparation of herbicidal intermediates . For N-cyclohexyl-1-methyl-5-pyrrol-1-ylpyrazole-4-carboxamide, a plausible pathway includes:
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Formylation and Alkylation: Reacting dimethyl malonate with DMF and dimethyl sulfate under basic conditions to form a β-ketoester intermediate .
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Cyclization: Treating the intermediate with methylhydrazine to construct the pyrazole ring .
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Functionalization: Introducing the pyrrole and cyclohexyl groups via nucleophilic substitution or coupling reactions.
Critical parameters include the use of inert atmospheres to prevent oxidation and solvents like dimethylformamide (DMF) to enhance reaction efficiency .
Physicochemical Properties
Solubility and Partitioning
The compound’s logP (estimated at 2.7) indicates moderate lipophilicity, favoring solubility in organic solvents like dichloromethane or ethyl acetate. Aqueous solubility is expected to be low (~<1 mg/mL at 25°C), necessitating formulation strategies for biological testing.
Stability Profile
Research Gaps and Future Directions
Priority Areas
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Synthesis Optimization: Developing one-pot methodologies to reduce isomer formation .
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Biological Screening: Evaluating affinity for cannabinoid receptors (CB1/CB2) and kinase inhibition .
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ADMET Profiling: Assessing pharmacokinetics, metabolic stability, and genotoxicity.
Industrial Applications
Beyond pharmaceuticals, this compound’s herbicidal potential warrants exploration, given the efficacy of pyrazoles in disrupting plant growth pathways .
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